
N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide, also known as PNU-282987, is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). It is a synthetic compound that has been widely studied for its potential therapeutic applications.
Mécanisme D'action
N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide acts as a selective agonist for the α7 nAChR. This receptor is found in the central nervous system and is involved in a variety of functions, including cognition, memory, and inflammation. Activation of the α7 nAChR by N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide leads to an increase in the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. This, in turn, leads to improved cognitive function and reduced inflammation.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce inflammation in models of inflammatory bowel disease. In addition, N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide in lab experiments is its selectivity for the α7 nAChR. This allows researchers to study the specific effects of activating this receptor without the confounding effects of activating other receptors. However, one limitation of using N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide is that it is a synthetic compound, which may limit its relevance to natural biological systems.
Orientations Futures
There are several future directions for the use of N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide. One area of research is the use of N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the use of N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide may have potential applications in the treatment of pain and inflammation. Further research is needed to fully understand the potential therapeutic uses of N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide.
Conclusion:
In conclusion, N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide is a synthetic compound that has been shown to have potential therapeutic uses in a variety of areas, including cognitive function, inflammation, and neurodegenerative diseases. Its selectivity for the α7 nAChR makes it a valuable tool for studying the effects of activating this receptor. While there are limitations to its use, further research is needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide involves the reaction of furfural with N,N-dimethylformamide dimethyl acetal, followed by a reaction with 3-pyridinecarboxylic acid chloride. The resulting compound is then treated with ammonia to obtain the final product. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide has been extensively studied for its potential therapeutic uses. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been studied for its potential use in treating inflammatory bowel disease, pain, and addiction. In addition, N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-14-8-10(5-6-12(14)16)13(17)15(2)9-11-4-3-7-18-11/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUWRKXRMGZDLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)N(C)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

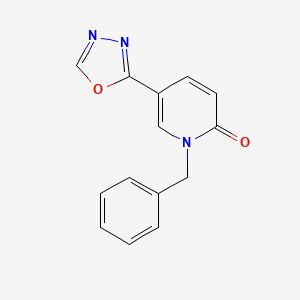
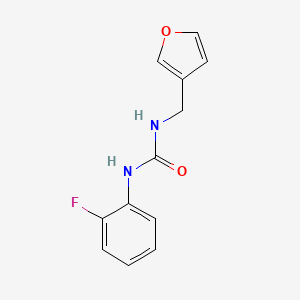
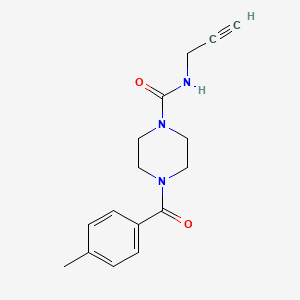


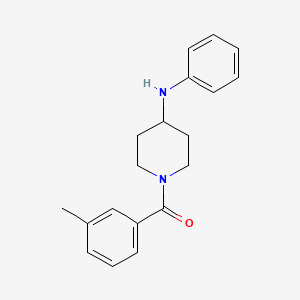
![2-(2-methylpropoxy)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7527317.png)
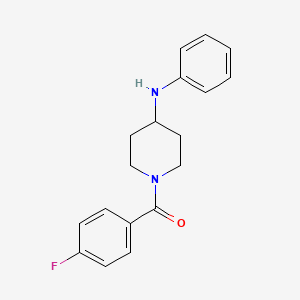

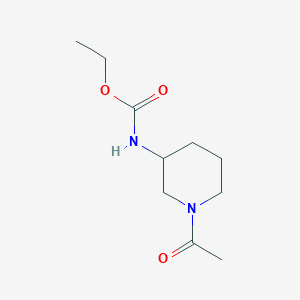

![1-(1,3-benzothiazol-2-yl)-N-[3-(dimethylcarbamoyl)phenyl]piperidine-3-carboxamide](/img/structure/B7527357.png)

![5-bromo-N-[(6-methylpyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B7527367.png)